molecular formula C8H6ClNO4S B11782331 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride

2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride

Katalognummer: B11782331
Molekulargewicht: 247.66 g/mol
InChI-Schlüssel: QUGIMAIJAWPYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a hydroxymethyl group at the 2-position and a sulfonyl chloride group at the 4-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride typically involves the reaction of 2-(Hydroxymethyl)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated control systems .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Carboxylic Acid: Formed by the oxidation of the hydroxymethyl group.

    Methyl Group: Formed by the reduction of the hydroxymethyl group

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the electronic properties of the benzoxazole ring, which stabilizes the intermediates formed during the reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride is unique due to the specific positioning of the hydroxymethyl and sulfonyl chloride groups, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with other similar compounds .

Eigenschaften

Molekularformel

C8H6ClNO4S

Molekulargewicht

247.66 g/mol

IUPAC-Name

2-(hydroxymethyl)-1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(4-11)14-5/h1-3,11H,4H2

InChI-Schlüssel

QUGIMAIJAWPYDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.